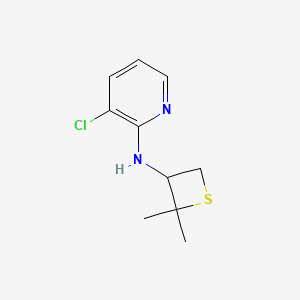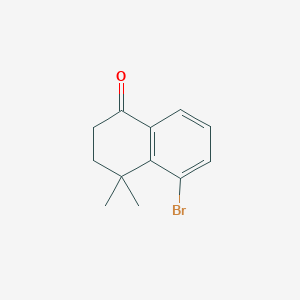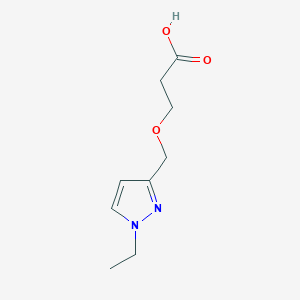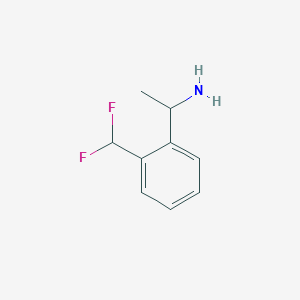![molecular formula C7H6ClN3O B12980370 4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one CAS No. 2227205-61-8](/img/structure/B12980370.png)
4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one is a heterocyclic organic compound It is characterized by a pyrido[3,4-d]pyrimidine core structure with a chlorine atom at the 4-position and a ketone group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with formamide under acidic conditions to form the pyrido[3,4-d]pyrimidine core. Subsequent chlorination and oxidation steps yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The ketone group at the 8-position can be reduced to an alcohol or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation and Reduction Products: The major products include alcohols, carboxylic acids, and other oxidized or reduced forms of the compound.
Scientific Research Applications
4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine
- tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
Uniqueness
4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one is unique due to its specific substitution pattern and the presence of a ketone group at the 8-position. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
2227205-61-8 |
|---|---|
Molecular Formula |
C7H6ClN3O |
Molecular Weight |
183.59 g/mol |
IUPAC Name |
4-chloro-6,7-dihydro-5H-pyrido[3,4-d]pyrimidin-8-one |
InChI |
InChI=1S/C7H6ClN3O/c8-6-4-1-2-9-7(12)5(4)10-3-11-6/h3H,1-2H2,(H,9,12) |
InChI Key |
GWFJWPRIRPTDEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


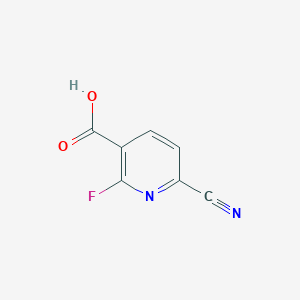
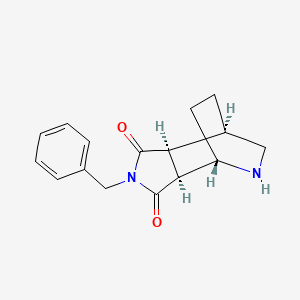
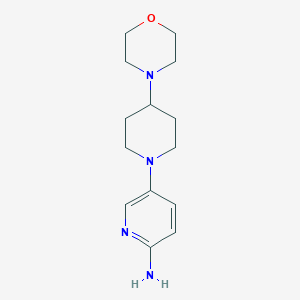
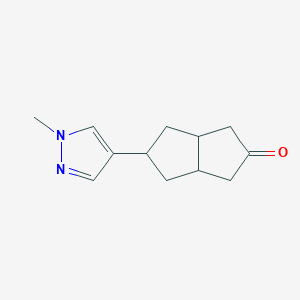

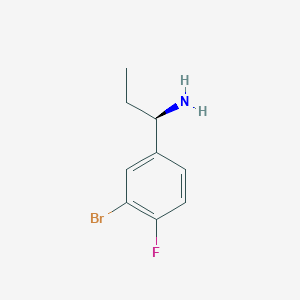
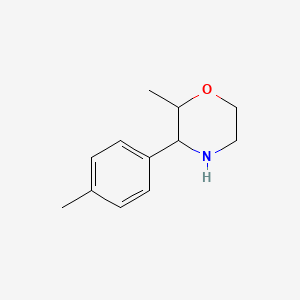

![Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12980339.png)
